N-(2-amino-5-chloro-4-methoxyphenyl)acetamide
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(2-amino-5-chloro-4-methoxyphenyl)acetamide” can be inferred from its name. It likely contains an acetamide group (CH3CONH2) attached to a phenyl ring, which is further substituted with an amino group (NH2), a chloro group (Cl), and a methoxy group (OCH3) .Scientific Research Applications
Environmental Degradation and Toxicity Studies
Research into N-(2-amino-5-chloro-4-methoxyphenyl)acetamide, and related compounds has primarily focused on their environmental presence, degradation processes, and potential toxic effects. For instance, a study highlighted the advanced oxidation processes (AOPs) used for the degradation of acetaminophen, a compound related to this compound, in water sources. This research detailed the by-products formed during degradation and their biotoxicity, emphasizing the environmental implications of these substances (Qutob et al., 2022).
Carcinogenic Evaluation of Analogs
Another aspect of scientific interest is the evaluation of structural analogs of carcinogens. A study synthesized and evaluated thiophene analogs of benzidine and 4-aminobiphenyl, which are structurally related to this compound, for their potential carcinogenicity. This research provided insights into the structural activity relationships and potential health risks of such compounds (Ashby et al., 1978).
Novel Mechanisms of Action in Analgesia
Studies on acetaminophen, a closely related compound, have explored novel mechanisms of action in analgesia, shedding light on potential therapeutic pathways that could be relevant to this compound. Research has investigated the complex metabolism of acetaminophen and its analgesic mechanisms, including its transformation into N-acylphenolamine (AM404) and its effects on various receptors in the brain and spinal cord (Ohashi & Kohno, 2020).
Environmental Protection through Adsorptive Elimination
The environmental impact of acetaminophen has also been a significant area of research, with studies focusing on its adsorptive elimination from water. Such research is crucial for understanding how to mitigate the environmental presence of similar compounds, including this compound, and their potential toxic effects on ecosystems (Igwegbe et al., 2021).
Molecular Pathogenesis and Treatment Options for Liver Injury
The molecular pathogenesis of acetaminophen-induced liver injury and potential treatment options have been extensively studied. These insights are pivotal for understanding the hepatotoxic potential of related compounds, including this compound, and for developing strategies to mitigate such adverse effects (Cai et al., 2022).
Mechanism of Action
Target of Action
The primary targets of N-(2-amino-5-chloro-4-methoxyphenyl)acetamide are currently under investigation . Similar compounds have been known to target enzymes such as dihydrofolate reductase (dhfr) , which plays a crucial role in the synthesis of nucleotides and the metabolism of folate.
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets by binding to the active site, thereby inhibiting the function of the enzyme .
Biochemical Pathways
If it indeed inhibits dhfr as suggested, it would affect the folate metabolism pathway, leading to a decrease in the synthesis of nucleotides, which are essential for dna replication and repair .
Result of Action
If it acts as a DHFR inhibitor, it could lead to a decrease in nucleotide synthesis, affecting DNA replication and repair processes .
Properties
IUPAC Name |
N-(2-amino-5-chloro-4-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-5(13)12-8-3-6(10)9(14-2)4-7(8)11/h3-4H,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMIRDGDTCDZST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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